1,1-Bis(diethylamino)tetrafluoro-1-propene
Overview
Description
1,1-Bis(diethylamino)tetrafluoro-1-propene is a chemical compound with the molecular formula C11H20F4N2 and a molecular weight of 256.29 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 1,1-Bis(diethylamino)tetrafluoro-1-propene consists of 11 carbon atoms, 20 hydrogen atoms, 4 fluorine atoms, and 2 nitrogen atoms .Scientific Research Applications
1. Application in Battery Technology
- Summary of Application: Tetrafluoro-1,4-benzoquinone (TFBQ), a compound with similar fluorine content, is used as an additive in Poly(vinylidene fluoride) (PVDF)-based composite solid electrolytes (CSEs) for lithium batteries .
- Methods of Application: TFBQ is added in trace amounts to the PVDF/Li-based electrolytes. It forms lithophilic quinone lithium salt (Li2TFBQ) in the solid electrolyte interface (SEI), which guides uniform lithium deposition .
- Results or Outcomes: The results showed that PVDF/Li-TFBQ 0.05 with a mass ratio of PVDF to TFBQ of 1:0.05 had the highest ionic conductivity of 2.39 × 10 −4 S cm −1, and the electrochemical stability window reached 5.0 V .
2. Application in Rotational Spectroscopy
- Summary of Application: Tetrafluoro-1,3-dithietane, another fluorine-rich compound, forms a 1:1 intermolecular complex with isopropylamine, which has been studied using Fourier transform microwave spectroscopy .
- Methods of Application: The complex is formed in a supersonic-jet and two isomers, in which the isopropylamine monomer adopts the gauche or trans conformation, were experimentally observed .
- Results or Outcomes: The isomer formed by gauche isopropylamine has a higher population than that formed by trans with a relative ratio of 3:2 .
3. Application in Refrigeration
- Summary of Application: Trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) is used as a replacement for former cooling agents that have been phased out due to their global warming potential or ozone depleting potential .
- Methods of Application: HFO-1234ze is used in refrigeration systems. Although it is used on a large scale, only a few vibrational data and no structural data of HFO-1234ze are known .
- Results or Outcomes: Combustion experiments of HFO-1234ze show carbonyl difluoride, carbon dioxide, and hydrogen fluoride to be the main combustion products .
4. Application in Proteomics Research
Safety And Hazards
In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water for at least 15 minutes . If symptoms persist, medical attention should be sought . It is also recommended to avoid the formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
1-N,1-N,1-N',1-N'-tetraethyl-2,3,3,3-tetrafluoroprop-1-ene-1,1-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F4N2/c1-5-16(6-2)10(17(7-3)8-4)9(12)11(13,14)15/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOPXEYTPNAGPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=C(C(F)(F)F)F)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371086 | |
Record name | N~1~,N~1~,N'~1~,N'~1~-Tetraethyl-2,3,3,3-tetrafluoroprop-1-ene-1,1-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(diethylamino)tetrafluoro-1-propene | |
CAS RN |
216393-97-4 | |
Record name | N~1~,N~1~,N'~1~,N'~1~-Tetraethyl-2,3,3,3-tetrafluoroprop-1-ene-1,1-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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